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molecular formula C11H13NO2 B1271898 N-(4-Acetyl-3-methylphenyl)acetamide CAS No. 34956-31-5

N-(4-Acetyl-3-methylphenyl)acetamide

Cat. No. B1271898
M. Wt: 191.23 g/mol
InChI Key: PTARWPNYVATTDE-UHFFFAOYSA-N
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Patent
US05374628

Procedure details

The reaction was run in a 500 mL 3 neck round bottom (RB) fitted with a mechanical stirrer and reflux condenser. To 45 g (301.6 mmol) of 3-methylacetanilide in 240 mL of carbon disulfide under argon at RT was added 38.6 mL (542.8 mmol) of acetyl chloride with stirring. To the solution was then added 145 g (1.09 mol) of aluminum chloride in small portions over a 1 h period. After addition was complete the mixture was refluxed for 1 h and then allowed to cool and stand for 1 h. The supernatant carbon disulfide layer was decanted off and the very dark viscous lower layer was poured into a mixture of cracked ice and hydrochloric acid. The precipitate was collected and washed with 1 L of water. The solid was dried under high vacuum for 30 h at RT no provide 52.17 g (90%) of title amide in the form of a light tan solid which is used as the crude material in the following reaction.
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
145 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]([CH3:11])=[O:10])[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[C:12]([C:7]1[CH:6]=[CH:5][C:4]([NH:8][C:9](=[O:10])[CH3:11])=[CH:3][C:2]=1[CH3:1])(=[O:14])[CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
CC1=CC(=CC=C1)NC(=O)C
Name
Quantity
38.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
Quantity
145 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The supernatant carbon disulfide layer was decanted off
ADDITION
Type
ADDITION
Details
the very dark viscous lower layer was poured into a mixture of cracked ice and hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with 1 L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried under high vacuum for 30 h at RT no provide 52.17 g (90%) of title amide in the form of a light tan solid which
Duration
30 h
CUSTOM
Type
CUSTOM
Details
is used as the crude material in the following reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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